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Compound of Interest

Compound Name: c-Met-IN-22

Cat. No.: B12369015 Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals on the discovery, synthesis, and biological evaluation of c-
Met-IN-22, a potent and orally active inhibitor of the c-Met receptor tyrosine kinase.

Introduction to c-Met and Its Role in Oncology
The c-Met proto-oncogene encodes the c-Met protein, also known as the hepatocyte growth

factor receptor (HGFR).[1] This receptor tyrosine kinase and its ligand, hepatocyte growth

factor (HGF), play crucial roles in various cellular processes, including proliferation, survival,

motility, and morphogenesis.[1][2] Under normal physiological conditions, the HGF/c-Met

signaling pathway is tightly regulated and essential for embryonic development and tissue

repair.[3] However, dysregulation of this pathway through mechanisms such as gene

amplification, activating mutations, or protein overexpression is strongly implicated in the

development and progression of numerous human cancers.[3][4] Aberrant c-Met signaling can

drive tumor growth, angiogenesis, invasion, and metastasis, making it a compelling target for

therapeutic intervention in oncology.[4][5]

Discovery of c-Met-IN-22 (Compound 51am)
c-Met-IN-22, also referred to as compound 51am, was identified as a potent inhibitor of c-Met.

Its discovery is part of the broader effort to develop small molecule inhibitors that can block the

ATP-binding site of the c-Met kinase domain, thereby inhibiting its enzymatic activity and

downstream signaling.[5]
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Biological Activity and Pharmacokinetics
c-Met-IN-22 has demonstrated significant inhibitory activity against the c-Met kinase and potent

anti-proliferative effects in various cancer cell lines. Furthermore, it has shown activity against

several drug-resistant mutants of c-Met.

In Vitro Activity
The in vitro inhibitory and anti-proliferative activities of c-Met-IN-22 are summarized in the

tables below.

Target IC50 (nM)

c-Met 2.54

c-Met Mutants

tH1094R 93.6

D1228H 29.4

Y1230H 45.8

Y1235D 54.2

M1250T 26.5

Data sourced from MedchemExpress.[6]
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Cell Line Cancer Type IC50 (µM)

MKN-45 Gastric Cancer 0.092

A-549 Lung Cancer 0.83

HT-29 Colon Cancer 0.68

MDA-MB-231 Breast Cancer 3.94

HUVEC Endothelial Cells 2.54

FHC Normal Colon Cells 8.63

Data sourced from

MedchemExpress.[6]

In Vivo Pharmacokinetics in BALB/c Mice
Route of
Administration

Dose (mg/kg)
Bioavailability
(F%)

Elimination
Half-life (h)

Clearance
(L/h·kg)

Oral (p.o.) 10 69 5.6 0.87

Intravenous (i.v.) 1.5 N/A 3.2 N/A

Data sourced

from

MedchemExpres

s.[6]

c-Met Signaling Pathway
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and

autophosphorylation of key tyrosine residues in the intracellular kinase domain.[5] This

activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK,

PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration,

and invasion.[3]
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Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-22.

Synthesis of c-Met Inhibitors
While the specific synthetic route for c-Met-IN-22 is not publicly available, a general approach

for synthesizing potent c-Met inhibitors often involves the construction of a core scaffold, such

as a quinoline or pyridine, followed by the addition of various side chains to optimize potency
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and pharmacokinetic properties. A representative, generalized synthetic workflow is depicted

below.
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Caption: A generalized workflow for the synthesis of small molecule c-Met inhibitors.

Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of

c-Met inhibitors.

c-Met Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compound against the c-Met kinase.

Methodology:

Recombinant human c-Met enzyme is incubated with the test compound at various

concentrations in a kinase buffer.

A substrate peptide and ATP are added to initiate the kinase reaction.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically

using a fluorescence- or luminescence-based method.

IC50 values are calculated by plotting the percentage of inhibition against the compound

concentration.

Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
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Methodology:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with the test compound at various concentrations for a specified period

(e.g., 72 hours).

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based

assay like CellTiter-Glo.

The absorbance or luminescence is measured, and the percentage of cell growth inhibition is

calculated relative to untreated control cells.

IC50 values are determined from the dose-response curves.

Western Blot Analysis for c-Met Phosphorylation
Objective: To confirm the inhibition of c-Met phosphorylation in cells.

Methodology:

Cancer cells are treated with the test compound for a specified time.

Where appropriate, cells are stimulated with HGF to induce c-Met phosphorylation.

Cells are lysed, and protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against

phosphorylated c-Met (p-c-Met) and total c-Met.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system. c-Met-IN-22 has been shown to inhibit c-Met phosphorylation in MKN-45 cells in a
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dose-dependent manner.[6]

Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

Cells are treated with the test compound at various concentrations for a specified time.

Cells are harvested, washed, and fixed in cold ethanol.

The fixed cells are treated with RNase A and stained with propidium iodide (PI).

The DNA content of the cells is analyzed by flow cytometry.

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

c-Met-IN-22 has been observed to induce cell cycle arrest at the G2 phase in MNK-45 cells.

[6]

Apoptosis Assay
Objective: To evaluate the ability of the compound to induce apoptosis.

Methodology:

Cells are treated with the test compound for a specified time.

Apoptosis can be assessed by various methods, such as Annexin V/PI staining followed by

flow cytometry.

For Annexin V/PI staining, treated cells are harvested, washed, and resuspended in Annexin

V binding buffer.

Annexin V-FITC and PI are added, and the cells are incubated in the dark.

The stained cells are analyzed by flow cytometry to distinguish between viable, early

apoptotic, late apoptotic, and necrotic cells. c-Met-IN-22 has been shown to induce

apoptosis in a dose-dependent manner.[6]
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In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of the compound in an animal model.

Methodology:

The test compound is administered to a cohort of animals (e.g., BALB/c mice) via

intravenous (i.v.) and oral (p.o.) routes at specified doses.

Blood samples are collected at various time points post-administration.

The concentration of the compound in the plasma is quantified using a validated analytical

method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters, including elimination half-life, clearance, and oral

bioavailability, are calculated from the plasma concentration-time profiles.

Conclusion
c-Met-IN-22 is a potent and orally bioavailable inhibitor of c-Met with significant anti-

proliferative and pro-apoptotic activities in various cancer cell lines. Its ability to inhibit wild-type

and mutant forms of c-Met, coupled with its favorable pharmacokinetic profile, underscores its

potential as a therapeutic agent for the treatment of c-Met-driven cancers. The experimental

protocols and pathway information provided in this guide offer a framework for the continued

research and development of c-Met inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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